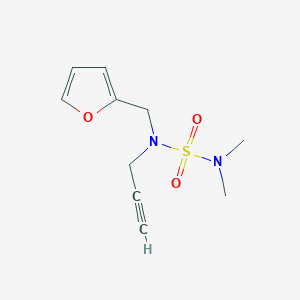
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide, also known as SMIP-016, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide acts as a potent inhibitor of the heat shock protein 70 (HSP70) family, which plays a crucial role in regulating cell survival and apoptosis. By inhibiting HSP70, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide induces cell death in cancer cells, while sparing normal cells. This mechanism of action makes it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide is its specificity for HSP70, which reduces the risk of off-target effects. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings. Additionally, the high cost of synthesis and limited availability of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide can pose challenges for researchers.
将来の方向性
For 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide research include further optimization of its synthesis method to improve yield and stability, as well as the development of more potent derivatives. Additionally, the potential use of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, should be explored. Lastly, the therapeutic potential of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide in other diseases, such as neurodegenerative disorders, should be investigated.
Conclusion:
In conclusion, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment and inflammation. Its specificity for HSP70 and ability to sensitize cancer cells to radiation therapy make it an attractive candidate for combination therapy. While there are limitations to its use in certain experimental settings, further research and optimization of its synthesis method may lead to its widespread use in the future.
合成法
The synthesis of 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 3-piperidinone with 1-methylsulfonylpiperidine, followed by chlorination and coupling with 2-carboxylic acid. The final product is obtained through purification and crystallization.
科学的研究の応用
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
4-chloro-N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S/c1-19(17,18)15-4-2-3-9(7-15)14-11(16)10-5-8(12)6-13-10/h5-6,9,13H,2-4,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNQROMZGDOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)


![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)
![3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)

![5-[1-(2,4-Difluorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7531183.png)
![1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea](/img/structure/B7531190.png)
![2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7531195.png)
![2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531202.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)